molecular formula C4H8N4O3 B057334 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine CAS No. 153719-38-1

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine

Cat. No.: B057334
CAS No.: 153719-38-1
M. Wt: 160.13 g/mol
InChI Key: GAYLOVDFGKQKCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide has several scientific research applications:

Comparison with Similar Compounds

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine
  • 3-Methyl-4-nitroimino-1,3,5-oxadiazinane
  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

These compounds share similar structural features but differ in their specific functional groups and chemical properties, which influence their reactivity and applications .

Properties

CAS No.

153719-38-1

Molecular Formula

C4H8N4O3

Molecular Weight

160.13 g/mol

IUPAC Name

(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

InChI

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6)

InChI Key

GAYLOVDFGKQKCJ-UHFFFAOYSA-N

Isomeric SMILES

CN\1COCN/C1=N\[N+](=O)[O-]

SMILES

CN1COCN=C1N[N+](=O)[O-]

Canonical SMILES

CN1COCNC1=N[N+](=O)[O-]

153719-38-1

Pictograms

Irritant

Synonyms

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine;  N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine in pesticide synthesis?

A1: this compound serves as a crucial building block in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide. [] A recently published green synthetic method highlights its reaction with 2-chloro-5-chloromethylthiazole in the presence of catalysts and specific solvents to produce thiamethoxam with high yield and minimal environmental impact. [] Understanding the reactivity and optimal conditions for this compound is essential for developing efficient and environmentally friendly production processes for thiamethoxam.

Q2: What are the advantages of the reported green synthetic method using this compound for thiamethoxam production?

A2: The research highlights several advantages of the new synthetic method:

  • High Yield: The optimized reaction conditions and stoichiometry result in a significantly higher yield of thiamethoxam compared to traditional methods. []
  • Reduced Waste: The process is designed to minimize harmful waste generation, aligning with green chemistry principles. []
  • Solvent Recycling: The method incorporates solvent recycling, further reducing environmental impact and production costs. []

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